Comparative Synthesis Yield from Common Precursor
The synthesis of 5-Chloro-2,3,3-trimethyl-3H-indole from p-chloroaniline and methyl isopropyl ketone proceeds with a documented yield of 86% . In contrast, a parallel patent describing the synthesis of the unsubstituted 2,3,3-trimethyl-3H-indole from aniline and methyl isopropyl ketone reports a yield of 70% under comparable conditions [1]. The presence of the 5-chloro group enhances the yield, likely due to altered electronic effects on the hydrazine intermediate formation.
| Evidence Dimension | Synthetic Yield (%) |
|---|---|
| Target Compound Data | 86% |
| Comparator Or Baseline | 2,3,3-Trimethyl-3H-indole (unsubstituted): 70% |
| Quantified Difference | +16 percentage points |
| Conditions | Fischer indole synthesis from p-chloroaniline (or aniline) and methyl isopropyl ketone. |
Why This Matters
Higher synthesis yield translates directly to lower cost-per-gram and more efficient material usage in scale-up, a primary procurement consideration.
- [1] Microwave synthesizing method for 2, 3, 3-trimethyl -3H-indole and its derivatives. Eureka Patsnap, 2009. View Source
